pKa Divergence Governs Nucleophilicity
The acidity of the hydroxyl proton dictates reactivity in alkylation, acylation, and salt-formation steps commonly used to elaborate the core. The 7‑ol regioisomer exhibits a predicted pKa of 4.05 ± 0.40 (most acidic), whereas the 3‑ol is predicted to be less acidic with a pKa of approximately 4.78 ± 0.10 [1]. This ~0.7 log unit difference implies that the 3‑ol phenolate is generated at a higher pH and possesses greater nucleophilicity, facilitating selective O‑functionalization under mildly basic conditions that would leave the 7‑ol largely protonated.
| Evidence Dimension | Acid dissociation constant (pKa) of the hydroxyl group |
|---|---|
| Target Compound Data | pKa ≈ 4.78 ± 0.10 (predicted) |
| Comparator Or Baseline | Thieno[3,2-b]pyridin-7-ol (CAS 107818-20-2): pKa = 4.05 ± 0.40 (predicted) |
| Quantified Difference | ΔpKa ≈ +0.73 (3-ol less acidic than 7-ol) |
| Conditions | Predicted values at 25 °C; 7-ol data from ChemicalBook (predicted); 3-ol estimate from NVChem compilation |
Why This Matters
The higher pKa of the 3‑ol translates to a wider pH window for selective O‑alkylation without competing N‑oxide formation, a critical factor when scaling up synthetic routes for kinase inhibitor production.
- [1] NVChem. Thieno[3,2-b]pyridin-3-ol (6CI) 物理的特性: pKa (予測) 4.78±0.10. http://ja.nvchem.net/other/. Accessed 23 Apr 2026. View Source
